3-Methoxy-alpha-methyl-L-tyrosine

Description

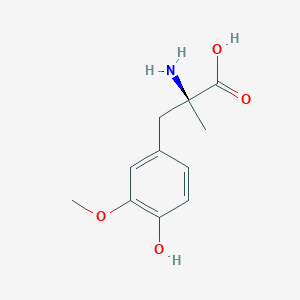

(2S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid, also known as 3-O-methyl-methyldopa, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid (2S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(12,10(14)15)6-7-3-4-8(13)9(5-7)16-2/h3-5,13H,6,12H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHWFYPBSKGBMV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)OC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986671 | |

| Record name | 3-Methoxy-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6739-31-7 | |

| Record name | 3-Methoxy-α-methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6739-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methylmethyldopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006739317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-α-methyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLMETHYLDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87SI2AOH39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Modified Amino Acid Chemistry

3-Methoxy-alpha-methyl-L-tyrosine is a quintessential example of a modified amino acid, a class of molecules that has become indispensable in chemical biology and medicinal chemistry. It is structurally derived from L-tyrosine, a proteinogenic amino acid, but with two key alterations: the addition of a methoxy (B1213986) group (-OCH3) at the 3-position of the phenyl ring and a methyl group (-CH3) at the alpha-carbon of the amino acid backbone. ebi.ac.ukebi.ac.uk These modifications confer distinct chemical and biological properties compared to its parent compound.

Table 1: Comparison of this compound and L-tyrosine

| Feature | This compound | L-tyrosine |

| Molecular Formula | C11H15NO4 | C9H11NO3 ebi.ac.uk |

| Molar Mass | 225.24 g/mol | 181.19 g/mol ebi.ac.uk |

| Key Modifications | 3-methoxy group on the phenyl ring, alpha-methyl group ebi.ac.uk | None |

| Classification | L-tyrosine derivative, non-proteinogenic amino acid ebi.ac.uknih.gov | Proteinogenic amino acid ebi.ac.uk |

Evolution of Research Perspectives on Tyrosine Derivatives

Research into tyrosine and its derivatives has a rich history, evolving from basic metabolic studies to sophisticated applications in drug design and neurochemical research. Initially, the focus was on understanding the role of L-tyrosine as a precursor for neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as its incorporation into proteins. nih.gov

The scientific community soon recognized that synthetic derivatives of tyrosine could be used to probe and manipulate these biological pathways. The development of compounds like 3-O-methyldopa, a closely related tyrosine derivative, was pivotal in studying the metabolism of L-DOPA, a primary treatment for Parkinson's disease. medchemexpress.comsigmaaldrich.com This led to a broader investigation into how various modifications to the tyrosine structure could influence its biological activity.

The formation of cross-linked tyrosine derivatives, such as dityrosine (B1219331) and trityrosine, has been associated with various diseases, including Alzheimer's and Parkinson's, prompting further research into the role of these modified amino acids in disease pathology. unimelb.edu.au The ability to synthesize and study these derivatives has provided invaluable insights into the complex biochemistry of both normal physiological processes and disease states. Moreover, ongoing advancements in metabolic engineering and biocatalysis continue to expand the possibilities for producing and utilizing a diverse range of tyrosine derivatives. nih.govfrontiersin.org

Broader Significance in Biochemical and Pharmaceutical Investigations

Elucidation of Synthetic Routes and Methodologies

The synthesis of this compound involves a multi-step process that strategically modifies the L-tyrosine backbone. Key transformations include the introduction of a methyl group at the alpha-position and the regioselective addition of a methoxy (B1213986) group to the phenyl ring.

Strategies for Alpha-Methylation of L-Tyrosine

Alpha-methylation is a crucial modification that can enhance the metabolic stability of amino acids by protecting against enzymatic degradation. enamine.netiris-biotech.de Several methods have been developed for the alpha-methylation of amino acids, including L-tyrosine. One common approach involves the use of a (2S,4S)-4-methyl-2-phenyloxazolidin-5-one scaffold. iris-biotech.de Another strategy utilizes palladium-catalyzed C(sp2)–H activation to achieve ortho-methylation. nih.govresearchgate.net This method has been explored to control mono- versus di-methylation on the tyrosine ring. nih.govresearchgate.net Additionally, methods compatible with solid-phase peptide synthesis (SPPS) have been developed for the N-methylation of amino acids, which can be adapted for alpha-methylation. google.com

Regioselective Methoxy Substitution on the Phenyl Ring

The introduction of a methoxy group at the 3-position of the L-tyrosine phenyl ring requires regioselective control. One synthetic route starts with the nitration of L-tyrosine to introduce a nitro group at the 3-position. nih.gov This nitro group can then be subjected to further chemical transformations. O-methylation of the phenolic hydroxyl group of tyrosine derivatives is another key step. caltech.edumdma.ch This is often achieved using a methylating agent like methyl iodide in the presence of a base. caltech.edumdma.ch

Exploration of Specific Reagents and Reaction Conditions

The synthesis of this compound and its precursors involves a variety of reagents and specific reaction conditions to achieve the desired transformations while maintaining stereochemical integrity.

| Reaction Step | Reagents and Conditions | Starting Material | Product | Reference |

| Esterification | EtOH, SOCl₂ | L-tyrosine | L-tyrosine ethyl ester | mdma.ch |

| N-protection | Benzyloxycarbonyl chloride | L-tyrosine ethyl ester | N-Benzyloxycarbonyl-L-tyrosine ethyl ester | mdma.ch |

| O-methylation | CH₃I, K₂CO₃ in DMSO | N-Benzyloxycarbonyl-L-tyrosine ethyl ester | N-Benzyloxycarbonyl-4-methoxy-L-tyrosine ethyl ester | mdma.ch |

| Nitration | AcCl, nitrobenzene | L-tyrosine | 3-Nitro-L-tyrosine | researchgate.net |

| N-protection | CbzOSu, dioxane, aq NaHCO₃ | 3-Nitro-L-tyrosine | N-Cbz-3-nitro-L-tyrosine | researchgate.net |

| Iodination | I₂, Ag₂SO₄, MeOH | N-Cbz-3-nitro-L-tyrosine | N-Cbz-3-iodo-5-nitro-L-tyrosine | researchgate.net |

| O-methylation | K₂CO₃, MeI, DMF | N-Cbz-3-iodo-5-nitro-L-tyrosine | N-Cbz-4-methoxy-3-iodo-5-nitro-L-tyrosine | researchgate.net |

| Deprotection and Hydrolysis | 48% HBr, 120°C | α-amino-4-methoxy-α-methyl-benzenepropanamide | (-)-α-methyl-L-tyrosine | chemicalbook.com |

Chemical Reactivity and Derivatization Approaches

The functional groups present in this compound, namely the phenolic hydroxyl, the carboxylic acid, the amino group, and the aromatic ring, allow for a range of chemical transformations.

Oxidative Reactions of the Phenolic Moiety

The phenolic hydroxyl group of tyrosine and its derivatives is susceptible to oxidation. Tyrosinase, an enzyme, catalyzes the oxidation of tyrosine to dopaquinone. nih.gov This process involves the initial hydroxylation to form a catechol intermediate, which is then further oxidized to an ortho-quinone. nih.gov Chemical oxidizing agents such as potassium permanganate (B83412) can also be used to oxidize the phenolic hydroxyl group to form quinones. The presence of the methoxy group at the 3-position can influence the regioselectivity and reactivity of these oxidative processes.

Reductive Transformations of Functional Groups

The carboxylic acid and other functional groups in derivatives of this compound can undergo reduction. For instance, the carboxyl group can be reduced to a primary alcohol. A common method for this transformation is the use of reducing agents like sodium borohydride. mdma.ch In a specific example, the ester group of (S)-Ethyl α-N-Benzyloxycarbonylamino-4-methoxybenzenepropionate was reduced to the corresponding alcohol using NaBH₄. mdma.ch Furthermore, reductive hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed to remove protecting groups or reduce other functionalities. nih.govmdma.chresearchgate.net

Investigation of Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound is characterized by the interplay of its electron-rich aromatic ring and its nucleophilic functional groups.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound contains two activating, ortho-, para-directing groups: the hydroxyl (-OH) group and the methoxy (-OCH3) group. libretexts.orglibretexts.org The hydroxyl group is the more potent activator of the two. These groups increase the nucleophilicity of the aromatic ring, making it susceptible to attack by electrophiles. Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are directed primarily to the positions ortho and para relative to the powerful hydroxyl group. libretexts.orglibretexts.orgmasterorganicchemistry.com

For instance, iodination of L-tyrosine, a closely related precursor, can be achieved by treating it with iodine in aqueous ammonia, demonstrating a straightforward method for electrophilic halogenation on this scaffold. nih.gov In this compound, the positions open for substitution are C-2, C-5, and C-6. Based on directing group effects, electrophilic attack is most likely to occur at the C-5 and C-2 positions, which are ortho and para to the hydroxyl group, respectively.

Nucleophilic Substitution Reactions:

The compound possesses several sites that can act as nucleophiles, primarily the phenolic oxygen, the amine nitrogen, and the carboxylate oxygen.

Phenolic Hydroxyl Group: The oxygen of the phenolic hydroxyl group is a primary site for nucleophilic attack. Under basic conditions, this group can be deprotonated to form a highly nucleophilic phenoxide ion. This allows for reactions like O-alkylation and O-acylation. nih.govacademie-sciences.fr This specific reactivity is widely exploited in the synthesis of derivatives where moieties are attached to the tyrosine scaffold via an ether linkage, a common strategy for creating radiolabeled imaging agents and other bioactive molecules. academie-sciences.frnih.gov

Amino Group: The alpha-amino group is also nucleophilic and readily undergoes reactions such as acylation to form amides. This reaction is fundamental in peptide synthesis and has been used to link fatty acids or other molecules like the chemotherapy agent chlorambucil (B1668637) to tyrosine derivatives. academie-sciences.fracademie-sciences.fr

Carboxylic Acid Group: The carboxylic acid can be converted into more reactive derivatives, such as esters or acid chlorides, which are then susceptible to nucleophilic acyl substitution. This allows for the formation of amides or esters by reacting with amines or alcohols, respectively. For example, L-tyrosine methyl esters are common intermediates in the synthesis of more complex derivatives. academie-sciences.fr

| Reactive Site | Type of Substitution | Reagents/Conditions | Product Type |

| Aromatic Ring (C-2, C-5) | Electrophilic Aromatic | HNO₃/H₂SO₄; I₂/NH₄OH | Nitrated/Halogenated Derivatives |

| Phenolic Oxygen | Nucleophilic (Alkylation/Acylation) | Alkyl Halide/Base; Acyl Chloride/Base | Ether/Ester Derivatives |

| Amino Nitrogen | Nucleophilic (Acylation) | Acyl Chloride/Base; Carboxylic Acid/Coupling Agent | Amide Derivatives |

| Carboxyl Carbon | Nucleophilic Acyl | Alcohol/Acid Catalyst; Amine/Coupling Agent | Ester/Amide Derivatives |

Development of Analogues and Derivatives for Specialized Research

The functional groups of this compound serve as handles for chemical modification, leading to the development of sophisticated analogues and derivatives for targeted research, particularly in the field of medical imaging. The structural core of α-methyl-tyrosine has proven to be an excellent scaffold for creating agents that are recognized by amino acid transporters, which are often overexpressed in cancer cells.

A significant area of development involves the synthesis of radiolabeled analogues for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging techniques rely on the detection of radioactive tracers that accumulate in specific tissues. By incorporating a radioisotope into the tyrosine structure, researchers can visualize and study metabolic processes and diseases in vivo.

Key examples of such derivatives include:

Radioiodinated Analogues: The introduction of radioactive iodine isotopes (like ¹²³I or ¹²⁵I) onto the aromatic ring is a common strategy. For example, 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine has been investigated for its uptake in cancer cells, which is mediated by L-type amino acid transporters (LAT1). nih.gov

Fluorinated Analogues: L-3-[¹⁸F]-fluoro-α-methyl-tyrosine ([¹⁸F]FAMT) is a prominent PET tracer developed for tumor imaging. Although this is a fluoro- instead of a methoxy-analogue, its development highlights that modification at the 3-position of the phenyl ring is well-tolerated by amino acid transporters. The α-methyl group in these analogues is crucial as it appears to confer selectivity for the LAT1 transporter over the LAT2 transporter, contributing to highly tumor-specific imaging.

Technetium-labeled Derivatives: The phenolic hydroxyl group provides a convenient site for attaching chelating agents that can bind metallic radioisotopes like Technetium-99m (⁹⁹ᵐTc). uni-mainz.de This involves synthesizing a derivative where a tridentate ligand is connected to the oxygen of the tyrosine, which then stably coordinates with the fac-[⁹⁹ᵐTc(I)(CO)₃]⁺ core. uni-mainz.de

These modifications are designed to retain the essential biological recognition by amino acid transporters while introducing a feature (the radioisotope) that allows for external detection.

| Derivative/Analogue Name | Structural Modification | Radioisotope | Research Application |

| 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine ([¹²⁵I]IMT) | Iodine atom at C-5 of the phenyl ring | ¹²⁵I | SPECT imaging of tumors; studying LAT1 transporter function |

| L-3-[¹⁸F]-fluoro-α-methyl-tyrosine ([¹⁸F]FAMT) | Fluorine atom at C-3 of the phenyl ring | ¹⁸F | PET imaging for cancer diagnosis and prognosis |

| O-(⁹⁹ᵐTc(I)-tricarbonyl-N,N-bis(carboxymethyl)aminoethyl)-L-tyrosine | Chelating ligand attached to phenolic oxygen | ⁹⁹ᵐTc | SPECT imaging; development of novel amino acid-based radiopharmaceuticals |

| [²¹¹At]At-NpGT | L-tyrosine linked to an astatinated neopentyl glycol (NpG) structure | ²¹¹At | Cancer radiotheranostics (combined therapy and diagnosis) |

Classification as an Amino Acid Derivative in Biological Systems

This compound is a synthetic derivative of the amino acid L-tyrosine. ebi.ac.uk Its structure is characterized by two key modifications to the original L-tyrosine molecule: the addition of a methoxy group (-OCH3) at the 3-position of the phenyl ring and a methyl group (-CH3) at the alpha-carbon. ebi.ac.uknih.gov These alterations classify it as a non-proteinogenic amino acid, meaning it is not one of the standard amino acids used in protein synthesis during translation. ebi.ac.uknih.gov Its structural similarity to L-dopa also allows it to be considered a 3-O-methyl, alpha-methyl derivative of L-dopa. ebi.ac.uknih.gov This modified structure is central to its unique biochemical activities and interactions within biological systems.

| Feature | Description |

| Core Structure | L-tyrosine |

| Modifications | 1. Methoxy group at C-3 of the phenyl ring2. Methyl group at the alpha-carbon |

| Classification | L-tyrosine derivative, non-proteinogenic amino acid |

Examination of Substrate and Inhibitor Dynamics with Metabolic Enzymes

The structural changes in this compound compared to its parent compound, L-tyrosine, dictate its interactions with various metabolic enzymes, where it can function as either a substrate or an inhibitor.

This compound interacts with enzymes involved in amino acid metabolism. Its structural similarity to tyrosine allows it to be recognized by amino acid transporters. Specifically, derivatives like α-methyl-p-tyrosine are known to be taken up by cells via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells. nih.govresearchgate.net The α-methyl group appears to be crucial for this selectivity. researchgate.net Furthermore, compounds like α-methyl-p-tyrosine act as inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, by competing with tyrosine for the enzyme's binding site. nih.govwikipedia.org This inhibition leads to a reduction in the production of catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine. nih.govwikipedia.org

While direct studies on the interaction of this compound with Uridine Diphosphate Glucuronosyltransferases (UGTs) are limited, the metabolism of structurally related compounds suggests a potential for such interactions. UGTs are a major family of phase II drug-metabolizing enzymes that conjugate various substrates with glucuronic acid to facilitate their excretion. The presence of a hydroxyl group on the phenyl ring of this compound makes it a plausible candidate for glucuronidation.

The absorption of amino acids and their derivatives from the intestine is mediated by various amino acid transporters. Research on a structurally similar compound, 3-[125I]iodo-alpha-methyl-L-tyrosine, has shown that its uptake is mediated by amino acid transporters in colon cancer cells. nih.govnih.gov Specifically, the L-type amino acid transporter 1 (LAT1) plays a significant role in its transport. researchgate.netnih.gov Given the structural similarities, it is highly probable that this compound also utilizes these intestinal transporters for absorption, potentially competing with natural amino acids and other amino acid-like drugs. nih.gov

Precursor Activity in Neurotransmitter Biosynthesis Research

A key area of investigation for this compound is its role as a precursor in the synthesis of neurotransmitters, particularly in the context of creating "false neurotransmitters".

The therapeutic efficacy of the related compound methyldopa is attributed to its conversion to α-methylnorepinephrine, which acts as a false neurotransmitter. This suggests a similar potential pathway for this compound. The established pathway for catecholamine synthesis begins with the hydroxylation of L-tyrosine to L-DOPA by tyrosine hydroxylase. sigmaaldrich.comnih.gov L-DOPA is then converted to dopamine by DOPA decarboxylase. nih.gov Dopamine can then be converted to norepinephrine by dopamine beta-hydroxylase. nih.gov

Pathways Contributing to Dopamine Formation

The metabolic fate of this compound is not as a direct precursor to dopamine but rather as a substrate for a pathway that leads to the formation of a "false neurotransmitter." This process involves key enzymatic reactions that are central to the biosynthesis of catecholamines. The presence of both a methoxy group at the 3-position of the phenyl ring and a methyl group at the alpha-carbon significantly influences its interaction with these enzymes and directs its metabolic route away from the direct synthesis of dopamine.

The primary pathway involves the enzymatic conversion of this compound into downstream products that can mimic the action of natural neurotransmitters. This is analogous to the metabolism of other alpha-methylated amino acids, such as methyldopa. wikipedia.org

Enzymatic Conversion by Aromatic L-Amino Acid Decarboxylase (AADC)

The initial and rate-limiting step in the metabolism of many amino acid precursors of neurotransmitters is decarboxylation, catalyzed by Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase. wikipedia.org This enzyme is responsible for the conversion of L-DOPA to dopamine in the standard catecholamine synthesis pathway. nih.gov

Alpha-methylated amino acids can act as substrates for AADC, although the reaction rates may be lower compared to their non-methylated counterparts. tandfonline.com In the case of α-methyldopa, it is decarboxylated by AADC to form alpha-methyldopamine (B1210744). wikipedia.orgdrugbank.com Following this precedent, this compound is a potential substrate for AADC, which would lead to the formation of alpha-methyldopamine .

The "False Neurotransmitter" Pathway

Following its potential decarboxylation to alpha-methyldopamine, the subsequent steps in the metabolic cascade lead to the formation of a false neurotransmitter. This concept describes a compound that can be stored in synaptic vesicles and released upon nerve stimulation, similar to a genuine neurotransmitter, but it typically has a weaker effect on postsynaptic receptors. wikipedia.org

The active metabolite of methyldopa, alpha-methylnorepinephrine, is a classic example of a false neurotransmitter. drugbank.comnih.gov It is synthesized from alpha-methyldopamine by the action of dopamine beta-hydroxylase (DBH). wikipedia.org This enzyme hydroxylates the beta-carbon of the side chain.

Therefore, it is hypothesized that alpha-methyldopamine, the product of this compound decarboxylation, could be a substrate for DBH. This would result in the formation of alpha-methylnorepinephrine . This resulting compound, being structurally similar to norepinephrine, can be taken up into synaptic vesicles and released, but its interaction with adrenergic receptors is less potent than norepinephrine itself.

The table below summarizes the key enzymatic steps and the resulting products in the proposed metabolic pathway of this compound.

| Step | Substrate | Enzyme | Product | Significance |

|---|---|---|---|---|

| 1 | This compound | Aromatic L-Amino Acid Decarboxylase (AADC) | alpha-Methyldopamine | Initial conversion to an amine. |

| 2 | alpha-Methyldopamine | Dopamine beta-hydroxylase (DBH) | alpha-Methylnorepinephrine | Formation of the "false neurotransmitter". |

It is crucial to understand that this pathway does not lead to the formation of dopamine. Instead, it generates a compound that interferes with normal noradrenergic transmission. The presence of the 3-methoxy group on the phenyl ring is a feature it shares with 3-O-methyldopa, a major metabolite of L-DOPA. wikipedia.org While 3-O-methyldopa itself is not a direct precursor to a neurotransmitter, its accumulation can affect the transport and metabolism of L-DOPA. nih.govnih.gov The metabolic journey of this compound is thus a distinct pathway that modulates catecholaminergic systems rather than directly contributing to the synthesis of dopamine.

Advanced Analytical Methodologies for 3 Methoxy Alpha Methyl L Tyrosine Research

Development and Validation of Chromatographic Techniques for Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the quantification of 3-Methoxy-alpha-methyl-L-tyrosine. cuni.cznih.gov These methods offer high sensitivity and selectivity, which are crucial for accurately measuring the compound, often at low concentrations within complex biological samples. nih.govnih.gov

The development of a robust quantification method involves several stages. A simple protein precipitation is often employed for sample preparation, which allows for direct injection into the LC-MS/MS system without compromising the performance of the reverse-phase chromatography. nih.gov Chromatographic separation is typically achieved using a C18 column with a gradient elution. nih.gov For instance, a mobile phase consisting of an aqueous component with acetic acid and an organic component like acetonitrile (B52724) with acetic acid can be used to effectively separate the analyte from other matrix components. nih.gov

Method validation is a critical step to ensure the reliability of the analytical data. nih.gov This process is conducted according to established international guidelines and assesses several key parameters: mdpi.comresearchgate.net

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other expected components. mdpi.comresearchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples. nih.govmdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.govmdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.combohrium.com

Sensitive LC-MS/MS methods have been successfully developed and validated for structurally similar tyrosine derivatives, demonstrating the feasibility of achieving low limits of quantification necessary for detailed research. nih.govbohrium.com

| Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Linearity | The ability to produce results proportional to the analyte concentration. | Coefficient of determination (R²) > 0.99 mdpi.com |

| Accuracy (Recovery) | The closeness of the measured value to the true value. | Recovery within 90-110% mdpi.combohrium.com |

| Precision (RSD) | The closeness of repeated measurements to each other. | Relative Standard Deviation (RSD) < 15% nih.gov |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Calculated based on signal-to-noise ratio (e.g., 3:1) or standard deviation of the response and the slope. mdpi.com |

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | Calculated based on signal-to-noise ratio (e.g., 10:1) or standard deviation of the response and the slope. mdpi.com |

Application of Spectroscopic Methods for Structural Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of this compound. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass. nih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the presence and connectivity of the various functional groups within the molecule. nih.gov

In ¹H NMR, the protons of the methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet. nih.gov The alpha-methyl group (-CH₃) protons would also produce a distinct singlet. The protons on the aromatic ring would show characteristic splitting patterns (doublets and doublet of doublets) that confirm their substitution pattern. nih.gov

In ¹³C NMR, each unique carbon atom in the molecule produces a separate signal. This allows for the identification of the carboxyl carbon, the quaternary alpha-carbon, the carbons of the phenyl ring, and the distinct carbons of the methoxy and methyl groups. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. nih.gov The monoisotopic mass of this compound is 225.10011 Da. ebi.ac.uk In high-resolution mass spectrometry, the measured mass can be used to confirm the elemental composition (C₁₁H₁₅NO₄). ebi.ac.uk Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide further structural confirmation, for example, by showing the loss of the carboxyl group or cleavages within the amino acid side chain. nih.govnih.gov

| Structural Moiety | Spectroscopic Technique | Expected Signal / Observation |

|---|---|---|

| Entire Molecule | High-Resolution MS | Accurate mass measurement corresponding to the molecular formula C₁₁H₁₅NO₄ (e.g., [M+H]⁺ at m/z 226.1074). ebi.ac.uk |

| Methoxy Group (-OCH₃) | ¹H NMR | A singlet peak integrating to 3 protons, typically around 3.7-3.9 ppm. nih.gov |

| Alpha-Methyl Group (-CH₃) | ¹H NMR | A singlet peak integrating to 3 protons. |

| Phenyl Ring Protons | ¹H NMR | A set of multiplets in the aromatic region (approx. 6.5-7.2 ppm) characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. nih.gov |

| Carboxyl Group (-COOH) | ¹³C NMR | A signal in the downfield region, typically >170 ppm. nih.gov |

| Fragmentation | Tandem MS (MS/MS) | Characteristic losses, such as the loss of H₂O, COOH, or cleavage of the side chain from the aromatic ring. nih.gov |

Applications and Investigative Contexts in Academic Research

Utilization as a Precursor in the Synthesis of Novel Complex Molecules

The structural framework of 3-Methoxy-alpha-methyl-L-tyrosine, characterized by a methoxy (B1213986) group at the 3-position of the phenyl ring and a methyl group at the alpha-carbon, makes it a valuable starting material or intermediate in the synthesis of more complex molecules. ebi.ac.ukebi.ac.uk Its chemical architecture allows for various modifications, enabling the creation of novel compounds with potential therapeutic applications.

One notable example is in the synthesis of L-a-methyldopa. acs.org Research has detailed synthetic routes where derivatives of this compound are utilized to achieve the desired stereochemistry and functional groups of the final product. For instance, processes involving the resolution of intermediates like DL-a-amino-a-vanillylpropionitrile, which is structurally related to this compound, have been developed to yield L-a-methyldopa in high purity. acs.org

Research into Pharmacokinetic and Pharmacodynamic Profiles in Experimental Models

The study of how this compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics), as well as its effects on the body (pharmacodynamics), is crucial for understanding its biological activity. As a metabolite of the antihypertensive drug methyldopa (B1676449), its pharmacokinetic properties are of significant interest. drugbank.com

Following oral administration of methyldopa, 3-O-methyl-alpha-methyldopa is one of the metabolites formed, accounting for approximately 4% of the urinary excretion products. drugbank.comnih.gov The metabolism of methyldopa is extensive, primarily occurring in the liver. drugbank.comnih.gov Studies have shown that the D-isomer of methyldopa is also metabolized to 3-O-methyl-alpha-methyldopa to a minimal extent. drugbank.com The elimination of these metabolites is primarily through the urine. nih.govnih.gov

The pharmacodynamic effects of this compound are closely linked to the actions of its parent compound, methyldopa. Methyldopa itself is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the central nervous system. nih.govyoutube.com This active metabolite stimulates central inhibitory alpha-adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure. drugbank.comgpatindia.com

Assessment of its Role as an Impurity in Pharmaceutical Compound Synthesis (e.g., Methyldopa)

In the synthesis of pharmaceutical compounds, the presence of impurities is a critical quality control parameter. Given that this compound is a known metabolite of methyldopa, it can also arise as an impurity during the manufacturing process of methyldopa. drugbank.comnih.gov The synthesis of methyldopa can start from materials like 4-hydroxy-3-methoxy phenylacetone, and various reaction steps could potentially lead to the formation of related byproducts. gpatindia.com

Regulatory bodies require stringent control and monitoring of such impurities to ensure the safety and efficacy of the final drug product. Therefore, analytical methods are developed to detect and quantify the levels of this compound in methyldopa formulations.

Exploration of Modulatory Effects on Specific Physiological Processes

The physiological effects of this compound are primarily understood in the context of its relationship with methyldopa and its impact on the adrenergic system.

Mechanisms Underlying Effects on Blood Pressure Regulation

The primary mechanism through which the metabolic pathway involving this compound influences blood pressure is via the central action of alpha-methylnorepinephrine, the active metabolite of methyldopa. nih.govgpatindia.com By acting as an agonist at central alpha-2 adrenergic receptors, alpha-methylnorepinephrine decreases sympathetic tone, leading to reduced peripheral vascular resistance and a lowering of blood pressure. drugbank.comgpatindia.com This central mechanism of action is a key feature of methyldopa's antihypertensive effect. youtube.com Research in spontaneously hypertensive rats has also shown that the precursor amino acid, L-tyrosine, can reduce blood pressure, an effect believed to be mediated by an increase in norepinephrine (B1679862) release within the central nervous system. nih.govnih.gov

Investigations in Neuropharmacological Research Models

The role of this compound and its parent compounds extends into the realm of neuropharmacology. As a metabolite of methyldopa, which acts centrally, its potential effects on neuronal systems are a subject of investigation. drugbank.comyoutube.com

Furthermore, the broader class of tyrosine derivatives is studied for its influence on neurotransmitter systems. For example, research has explored how L-tyrosine administration can affect brain neurochemistry. nih.gov Studies have also investigated the effects of alpha-methyltyrosine, a related compound, on catecholamine biosynthesis. nih.govnih.gov While not directly focused on this compound, this research provides a broader context for understanding how modifications to the tyrosine molecule can impact neurological processes.

Interestingly, 3-O-Methyldopa, a closely related compound, has been found to have antidepressant and neuroprotective activities in some research models. medchemexpress.commedchemexpress.com It has been shown to cross the blood-brain barrier. medchemexpress.commedchemexpress.com However, other studies suggest it may inhibit the neuroprotective effects of L-DOPA on dopaminergic neurons. medchemexpress.comcaymanchem.com These seemingly contradictory findings highlight the complexity of its actions within the central nervous system and underscore the need for further investigation.

Future Trajectories and Uncharted Areas in 3 Methoxy Alpha Methyl L Tyrosine Research

Identification of Novel Biochemical Targets and Signaling Pathways

The primary known interaction of related tyrosine analogues involves amino acid transport systems. Research using the radiolabeled variant, 3-[¹³¹I]iodo-alpha-methyl-L-tyrosine, has demonstrated that its accumulation in cells is principally mediated by an L-like amino acid transport system. nih.gov This transport is sodium-independent and can be competitively inhibited by other large neutral amino acids. nih.gov While this provides a foundational understanding, it represents just the beginning of elucidating the compound's full biochemical profile.

Future research is poised to move beyond membrane transport and identify specific intracellular targets and signaling cascades modulated by 3-Methoxy-alpha-methyl-L-tyrosine. Given its structural similarity to L-DOPA and tyrosine, a key area of investigation will be its influence on catecholamine pathways. sigmaaldrich.comnih.govnih.gov While its direct role is not fully established, exploring its potential to modulate enzymes like tyrosine hydroxylase or interact with dopamine-related signaling could reveal novel mechanisms of action. nih.gov

Another promising avenue lies in the signaling pathways governing pigmentation. Melanogenesis is a complex process heavily regulated by tyrosine and its derivatives through pathways involving MITF, cAMP, and protein kinase A (PKA). nih.gov Investigating whether this compound can influence these cascades, perhaps by acting as a modulator of key enzymes or receptors, could open up new areas of dermatological research.

Table 1: Potential Biochemical Targets and Signaling Pathways for Future Investigation

| Potential Target/Pathway | Rationale for Investigation | Key Research Question |

|---|---|---|

| Specific LAT Subtypes (e.g., LAT1/LAT2) | The current understanding points to a general "L-like" system. nih.gov Identifying specific transporter subtypes could enable targeted delivery or modulation. | Which specific L-type amino acid transporter subtypes are responsible for the cellular uptake of this compound? |

| Tyrosine Kinase (TK) Pathways | Tyrosine kinase inhibitors are a major class of therapeutics, and novel modulators are continuously sought. nih.gov | Does this compound or its analogues exhibit inhibitory or modulatory activity against specific tyrosine kinases? |

| Catecholamine Synthesis & Metabolism | Its structure is closely related to L-DOPA, a direct precursor to dopamine (B1211576). sigmaaldrich.comsriramchem.com | How does this compound affect the synthesis, release, and metabolism of dopamine and norepinephrine (B1679862) in neuronal models? |

| Melanogenesis Signaling Cascade (cAMP/PKA/MITF) | Tyrosine is the primary substrate for melanin (B1238610) production, a process regulated by complex signaling. nih.gov | Can this compound influence the expression or activity of key melanogenesis regulators like tyrosinase or MITF? |

Innovations in Synthetic Strategies for Enhanced Analogues

The development of novel therapeutic agents is intrinsically linked to the advancement of synthetic chemistry. While traditional methods for creating tyrosine analogues exist, they often face challenges such as low yields or lack of stereoselectivity. nih.govresearchgate.net Recent breakthroughs in synthetic organic chemistry offer powerful new tools to create enhanced analogues of this compound with potentially improved efficacy, selectivity, and bioavailability.

A particularly promising approach is the use of palladium-catalyzed C(sp²)–H activation. nih.govresearchgate.net This modern technique allows for the direct and regioselective modification of the aromatic ring of the tyrosine molecule. Researchers have successfully used this strategy to synthesize (L)-Monomethyl Tyrosine (Mmt) by employing a "traceless" bulky directing group that forces the reaction to occur at a specific position and can be removed later. nih.govresearchgate.net This method overcomes the common problem of uncontrolled alkylation, leading to purer products and better yields compared to older multi-step syntheses. nih.gov

Applying these innovative strategies to this compound could generate a library of novel analogues. Modifications could be precisely installed on the phenyl ring to fine-tune the molecule's interaction with specific biological targets. This approach allows for the systematic exploration of structure-activity relationships, accelerating the discovery of compounds with superior properties.

Table 2: Comparison of Synthetic Strategies for Tyrosine Analogues

| Synthetic Strategy | Description | Advantages | Reported Application |

|---|---|---|---|

| Classical Alkylation | Involves the alkylation of a malonate derivative with a substituted bromomethyl anisole. | Established methodology. | Synthesis of racemic Monomethyl Tyrosine (Mmt). nih.gov |

| Negishi Cross-Coupling | Palladium-catalyzed coupling between an organozinc compound and an organic halide. | Good for forming carbon-carbon bonds. | Synthesis of non-natural Tyr derivatives. nih.govresearchgate.net |

| Pictet-Spengler Cyclization | Cyclization of a β-arylethylamine with an aldehyde or ketone followed by hydrogenolysis. | Creates a tetrahydroisoquinoline intermediate. | An elegant but challenging route that led to racemization for Mmt. nih.govresearchgate.net |

| Pd-Catalyzed C(sp²)–H Activation | Uses a palladium catalyst and a directing group to achieve regioselective alkylation directly on the aromatic ring. | High regioselectivity, improved yields, fewer byproducts, use of a "traceless" directing group. nih.govresearchgate.net | Synthesis of (L)-Monomethyl Tyrosine (Mmt). nih.govresearchgate.net |

Interdisciplinary Approaches to Unravel Complex Biological Interactions

The full potential of this compound can only be unlocked through the convergence of multiple scientific disciplines. The complexity of biological systems requires a multifaceted approach to understand how a single molecule interacts within a cellular and organismal context.

A prime example of a successful interdisciplinary strategy is the use of its radiolabeled analogue, 3-[¹²³I]iodo-alpha-methyl-L-tyrosine ([¹²³I]IMT), in nuclear medicine. nih.gov This work combines synthetic radiochemistry, cell biology, and clinical imaging (Single-Photon Emission Tomography, SPET) to study amino acid transport in vivo. This approach has been used to investigate metabolic activity in tumors, demonstrating that the tracer's uptake is significantly higher in glioblastoma cells than in immune cells like macrophages. nih.gov This finding is critical for accurately interpreting clinical images and underscores how combining different fields can yield clinically relevant insights.

Future research will benefit from integrating even more disciplines. For instance, combining molecular dynamics simulations (computational chemistry) with cryo-electron microscopy (structural biology) could provide atomic-level insights into how this compound binds to its transporter proteins. Furthermore, employing systems biology approaches, which use high-throughput data from genomics, proteomics, and metabolomics, could map the global cellular changes induced by the compound, potentially revealing unexpected biological interactions and off-target effects. The study of its effects on immune cells like macrophages points to a fascinating intersection of metabolism and immunology (immunometabolism), a rapidly growing field. nih.gov

Table 3: Interdisciplinary Research Frameworks

| Integrating Disciplines | Methodologies | Biological Question to Address |

|---|---|---|

| Radiochemistry & Nuclear Medicine & Oncology | Synthesis of radiolabeled analogues, SPET/PET imaging, studies in cancer cell lines and animal models. | How can we use analogues of this compound to visualize tumor metabolism and differentiate it from inflammatory processes? nih.gov |

| Computational Chemistry & Structural Biology | Molecular dynamics simulations, docking studies, cryo-electron microscopy, X-ray crystallography. | What is the precise 3D binding mode of this compound to its primary transporter proteins? |

| Synthetic Chemistry & Cell Biology | Synthesis of novel analogues, high-throughput screening, cell-based functional assays. | Which structural modifications enhance the compound's affinity for its target and its subsequent biological effect? nih.gov |

| Immunology & Metabolomics | Macrophage activation assays, mass spectrometry-based metabolite profiling. | How does this compound or its transport affect the metabolic state and function of immune cells within a tumor microenvironment? nih.gov |

Q & A

Q. What are the established synthetic routes for 3-Methoxy-alpha-methyl-L-tyrosine in laboratory settings?

The compound is synthesized via enzymatic methylation of L-DOPA (3,4-dihydroxy-L-phenylalanine) using catechol-O-methyltransferase (COMT) under controlled pH (6.5–7.5) and temperature (37°C). Alternatively, chemical methylation employs methyl donors like S-adenosyl methionine (SAM) or dimethyl sulfate in buffered aqueous solutions. The product is purified using ion-exchange chromatography or reverse-phase HPLC, with structural confirmation via NMR (¹H/¹³C) and mass spectrometry .

Q. How is this compound analytically characterized to ensure purity and structural integrity?

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 280 nm) or mass spectrometry (LC-MS) is standard. Use a C18 column (e.g., Purospher STAR) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 v/v). Retention times and fragmentation patterns are compared to reference standards. Purity ≥98% is validated via peak integration and absence of side-products .

Q. What are the primary metabolic pathways involving this compound?

As a metabolite of L-DOPA, it is formed via COMT-mediated O-methylation. It accumulates in plasma and cerebrospinal fluid due to limited blood-brain barrier penetration. Its renal excretion (t₁/₂ = 4–6 hours) is studied using radiolabeled (¹⁴C or ³H) analogs in rodent models, with urine and plasma analyzed via scintillation counting .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacokinetic data (e.g., variable bioavailability)?

Conduct cross-species comparative studies (rats vs. primates) under standardized conditions (fasted state, fixed dosing). Use stable isotope-labeled ¹³C-3-Methoxy-alpha-methyl-L-tyrosine for precise tracking via LC-MS/MS. Parallel in vitro assays (e.g., hepatic microsomes) assess metabolic stability and enzyme kinetics (Km, Vmax). Statistical modeling (ANOVA, Bayesian inference) identifies interspecies variability or methodological biases .

Q. What methodological strategies optimize enzymatic synthesis yields while minimizing by-products?

Employ a two-phase system: aqueous buffer (pH 7.0) with SAM as a cofactor and COMT immobilized on magnetic nanoparticles for reusability. Monitor reaction progress via real-time UV spectroscopy (280 nm). Kinetic control (e.g., limiting SAM concentration) reduces over-methylation. Post-reaction, centrifugal filtration removes enzymes, and tangential flow filtration isolates the product (>90% yield) .

Q. How should researchers address discrepancies in reported neuroprotective vs. pro-oxidant effects of this compound?

Use tiered in vitro models: (1) Neuronal cell lines (SH-SY5Y) under oxidative stress (H₂O₂ exposure) with ROS quantification (DCFDA assay); (2) Mitochondrial isolates to measure respiration (Seahorse Analyzer) and glutathione levels. In vivo, employ transgenic mice (e.g., SOD1 mutants) to assess dose-dependent effects. Data normalization to endogenous antioxidants (e.g., catalase) clarifies context-dependent roles .

Q. What safety protocols are critical for handling this compound in experimental settings?

Use fume hoods and PPE (nitrile gloves, lab coats). Avoid inhalation/ingestion; store at –20°C in airtight, light-resistant containers. Spill management involves neutralization with 10% sodium bicarbonate and disposal via hazardous waste channels. Acute toxicity (LD₅₀ >2000 mg/kg in rats) mandates adherence to OSHA guidelines for chronic exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.